Cas no 16508-05-7 (cyclobut-1-ene-1,2-dicarboxylic acid)

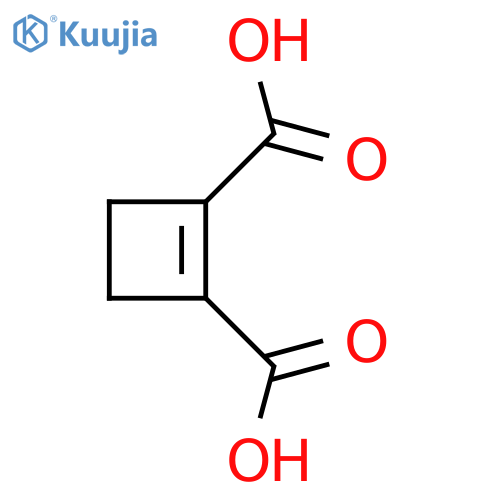

16508-05-7 structure

商品名:cyclobut-1-ene-1,2-dicarboxylic acid

cyclobut-1-ene-1,2-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- cyclobutene-1,2-dicarboxylic acid

- 1-Cyclobutene-1,2-dicarboxylic acid

- cyclobut-1-ene-1,2-dicarboxylic acid

- UMOGLHXZZGEOAW-UHFFFAOYSA-N

- cyclobut-1-ene-1,2-dicarboxylicacid

- AKOS006376242

- CS-0056256

- SCHEMBL168735

- EN300-150671

- 16508-05-7

- DTXSID50340701

-

- インチ: 1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)

- InChIKey: UMOGLHXZZGEOAW-UHFFFAOYSA-N

- ほほえんだ: OC(C1=C(C(=O)O)CC1)=O

計算された属性

- せいみつぶんしりょう: 142.02660867g/mol

- どういたいしつりょう: 142.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 74.6

cyclobut-1-ene-1,2-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-10g |

Cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 98% | 10g |

¥23457 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-5G |

cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 95% | 5g |

¥ 10,751.00 | 2023-04-14 | |

| Enamine | EN300-150671-10.0g |

cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 95% | 10.0g |

$5837.0 | 2023-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-100mg |

Cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 98% | 100mg |

¥1468 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-100MG |

cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 95% | 100MG |

¥ 897.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-500MG |

cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 95% | 500MG |

¥ 2,389.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-250mg |

Cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 98% | 250mg |

¥2039 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-500mg |

Cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 98% | 500mg |

¥3909 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-1g |

Cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 98% | 1g |

¥5863 | 2023-04-15 | |

| Enamine | EN300-150671-2.5g |

cyclobut-1-ene-1,2-dicarboxylic acid |

16508-05-7 | 95% | 2.5g |

$2660.0 | 2023-02-14 |

cyclobut-1-ene-1,2-dicarboxylic acid 関連文献

-

Matthew T. O. Okenyi,Laura E. Ratcliff,Aron Walsh Phys. Chem. Chem. Phys. 2021 23 2885

-

2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadieneDaniel Bellu?,Hans-Christian Mez,Greti Rihs J. Chem. Soc. Perkin Trans. 2 1974 884

-

3. Index of subjects, 1974

-

Yukihiro Shimoi,Seiji Tsuzuki,Reiji Kumai,Masato Sotome,Sachio Horiuchi J. Mater. Chem. C 2022 10 10099

16508-05-7 (cyclobut-1-ene-1,2-dicarboxylic acid) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16508-05-7)cyclobut-1-ene-1,2-dicarboxylic acid

清らかである:99%

はかる:10g

価格 ($):2429.0